1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

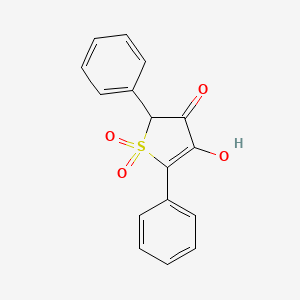

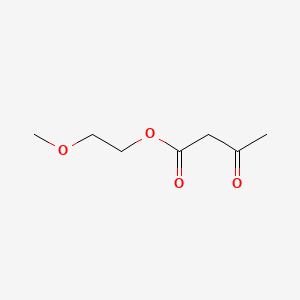

Molecular Structure Analysis

The molecular formula of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is C8H12N2 . The molecular weight is 136.1943 . The IUPAC Standard InChI is InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 .Chemical Reactions Analysis

The mechanism of action of dimethylbenzidine oxalate involves the oxidation of the compound by peroxidase enzymes. The oxidation reaction produces a blue-colored product that can be detected using spectrophotometric methods. The intensity of the color is proportional to the amount of hydrogen peroxide present in the sample.Physical And Chemical Properties Analysis

1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is a crystalline solid. The boiling point is 536.2 K .Wissenschaftliche Forschungsanwendungen

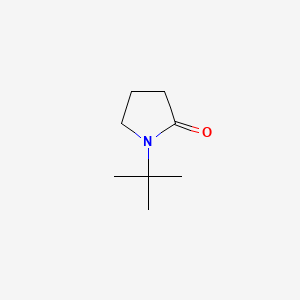

Application 2: Synthesis of Sulfonamide Derivatives

- Summary of the Application : This compound has been used in the synthesis of different types of sulfonamide derivatives .

- Methods of Application : The synthesis was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .

- Results or Outcomes : The outcome of this application is the production of different types of sulfonamide derivatives. The specific results, including yield and purity, can vary depending on the specific conditions of the reaction .

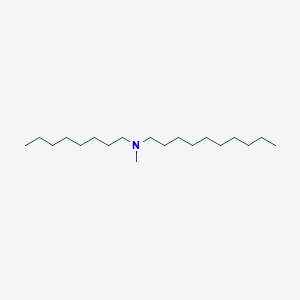

Application 3: Organic Synthesis Catalyst

- Summary of the Application : This compound is widely used in the field of chemical synthesis, often serving as a reaction catalyst .

- Methods of Application : The specific methods of application can vary depending on the context of the experiment. Generally, the compound would be introduced into a reaction mixture to catalyze a specific chemical reaction .

- Results or Outcomes : The outcome of this application is the acceleration of the chemical reaction. The specific results can vary depending on the context of the experiment and the specific reaction being catalyzed .

Application 4: Preparation of Luminescent Materials

- Summary of the Application : This compound is used for the preparation of luminescent materials due to its strong withdrawing ability and behavior as a fluorophore .

- Methods of Application : The specific methods of application can vary depending on the context of the experiment. Generally, the compound would be incorporated into a material, which would then exhibit luminescent properties .

- Results or Outcomes : The outcome of this application is the creation of luminescent materials. The specific results can vary depending on the context of the experiment and the specific material being created .

Application 5: Laboratory Chemical

- Summary of the Application : This compound is used as a general laboratory chemical .

- Methods of Application : The specific methods of application can vary widely depending on the context of the experiment. It could be used in a variety of chemical reactions or procedures in the lab .

- Results or Outcomes : The outcome of this application is dependent on the specific experiment or procedure being conducted .

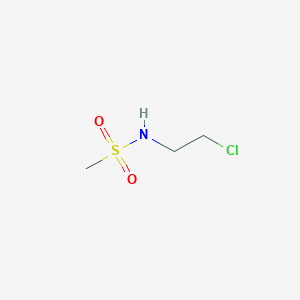

Application 6: Preparation of Herbicide, Fungicide, and Antibacterial Agents

- Summary of the Application : This compound is used in the preparation of herbicides, fungicides, and antibacterial agents .

- Methods of Application : The specific methods of application can vary depending on the context of the experiment. Generally, the compound would be incorporated into a formulation, which would then exhibit herbicidal, fungicidal, or antibacterial properties .

- Results or Outcomes : The outcome of this application is the creation of herbicides, fungicides, and antibacterial agents. The specific results can vary depending on the context of the experiment and the specific formulation being created .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

CAS-Nummer |

62778-12-5 |

|---|---|

Produktname |

1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) |

Molekularformel |

C18H26N4O4 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |

InChI |

InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

MNUINXKPLPIOEF-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |

Andere CAS-Nummern |

62778-12-5 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

99-98-9 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.